molecular formula C11H10ClN3O2 B3018308 4-chloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1207001-57-7

4-chloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B3018308
CAS No.: 1207001-57-7
M. Wt: 251.67
InChI Key: AWZQWTYUMRJWOL-UHFFFAOYSA-N
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Description

4-chloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C11H10ClN3O2 and its molecular weight is 251.67. The purity is usually 95%.
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Scientific Research Applications

Cancer Therapy Applications

A notable application is in cancer therapy, where derivatives of 4-chloro-benzamides containing substituted five-membered heteroaryl rings, including the 1,2,4-oxadiazole moiety, have been designed and synthesized as RET kinase inhibitors. These compounds, particularly one containing 1,2,4-oxadiazole, have shown potent inhibition of RET kinase activity, suggesting their potential as novel cancer therapeutics (Mei Han et al., 2016). Additionally, certain benzamide derivatives with the 1,3,4-oxadiazole ring have been evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to excellent anticancer activity and suggesting their potential as promising anticancer agents (B. Ravinaik et al., 2021).

Antimicrobial and Antitubercular Activity

In the realm of antimicrobial research, new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been synthesized and shown significant in vitro antitubercular activities against Mycobacterium tuberculosis, with certain compounds demonstrating promising lead molecule characteristics due to their low toxicity against normal cell lines and high efficacy against the tuberculosis bacteria (N. Nayak et al., 2016).

Material Science and Other Applications

Research has also extended into material science, where aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units have been synthesized. These polymers exhibit good thermal stability and solubility, making them suitable for casting into thin flexible films with potential applications in various industries (I. Sava et al., 2003).

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-oxadiazole moiety are known to exhibit a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, and antiviral activities . Therefore, it’s plausible that this compound may interact with multiple targets, depending on the specific biological context.

Mode of Action

Compounds containing the 1,2,4-oxadiazole moiety are known to interact with their targets in various ways, often leading to inhibition or modulation of the target’s function .

Biochemical Pathways

Given the broad range of biological activities associated with 1,2,4-oxadiazole derivatives , it’s likely that this compound may influence multiple pathways, depending on the specific biological context.

Result of Action

Given the broad range of biological activities associated with 1,2,4-oxadiazole derivatives , it’s likely that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Properties

IUPAC Name

4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-7-14-10(17-15-7)6-13-11(16)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZQWTYUMRJWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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